molecular formula C22H20N4O2S B2637202 2-(benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)acetamide CAS No. 862810-98-8

2-(benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)acetamide

Cat. No.: B2637202
CAS No.: 862810-98-8
M. Wt: 404.49
InChI Key: KKHQAUFKHVPGNV-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)acetamide is a complex organic compound that features a benzylthio group, an imidazo[1,2-a]pyrimidine moiety, and a methoxyphenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)acetamide typically involves multi-step reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Scientific Research Applications

2-(benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrimidine moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity . The benzylthio group may enhance the compound’s binding affinity and specificity .

Properties

IUPAC Name

2-benzylsulfanyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c1-28-20-9-8-17(19-13-26-11-5-10-23-22(26)25-19)12-18(20)24-21(27)15-29-14-16-6-3-2-4-7-16/h2-13H,14-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHQAUFKHVPGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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